Dual-Mode Action vs. Single-Mode Inducers
FIN56 differentiates itself from other Class 3 ferroptosis inducers by a dual mechanism of action. In contrast to inducers that solely inhibit GPX4 enzyme activity (Class 2) or degrade GPX4 protein (Class 3), FIN56 has been shown to both promote GPX4 degradation and independently activate squalene synthase (SQS) [1]. This dual targeting is unique among widely used probes [1].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Dual: (1) GPX4 degradation; (2) SQS activation leading to CoQ10 depletion |
| Comparator Or Baseline | Erastin: System Xc- inhibition; RSL3: Direct GPX4 inhibition; ML162: Direct GPX4 inhibition |
| Quantified Difference | Not applicable (Categorical difference in mechanism). |
| Conditions | In vitro biochemical and chemoproteomic assays in HT-1080 cells |
Why This Matters
This distinct mechanism allows for the interrogation of ferroptosis pathways that are independent of GPX4 inhibition, offering a tool to validate SQS and CoQ10 biology in cell death research.
- [1] Shimada K, Skouta R, Kaplan A, Yang WS, Hayano M, Dixon SJ, Brown LM, Valenzuela CA, Wolpaw AJ, Stockwell BR. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis. Nat Chem Biol. 2016 Jul;12(7):497-503. View Source
